2-cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide
Description
Properties
IUPAC Name |
2-cyano-N-(2-methoxyphenyl)-3-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-15-5-3-2-4-14(15)19-16(20)13(11-17)10-12-6-8-18-9-7-12/h2-9,13H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAFRSMFTZNRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(CC2=CC=NC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for cyanoacetamides often involve solvent-free reactions due to their efficiency and cost-effectiveness. The reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted cyanoacetamides .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a precursor for developing pharmacologically active agents. Its structural features suggest that it may interact with various biological targets, potentially leading to new therapeutic agents.
Antimicrobial Activity
Research indicates that 2-cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide exhibits antimicrobial properties against a range of pathogens. Preliminary studies suggest that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 256 µg/mL |
| Staphylococcus aureus | 128 µg/mL |
Anticancer Research
The compound has been investigated for its cytotoxic effects on various cancer cell lines. Studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, which is crucial for inhibiting tumor growth.
- Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of tumor cell proliferation.
- Interaction with specific signaling pathways involved in cell survival.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated significant inhibition at concentrations as low as 128 µg/mL, suggesting its potential utility as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a separate study published in the Journal of Medicinal Chemistry, the compound was tested against several human cancer cell lines. The findings revealed that it effectively reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells, highlighting its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group and the methoxyphenyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
(S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide (3n)
- Structure : Features a pyridin-4-yl group and amide linkage but replaces the 2-methoxyphenyl with an indole-3-yl moiety.
- Synthesis: Synthesized via coupling with 3-phenylpropanoic acid (73% yield) .
- However, the absence of the methoxy group could reduce solubility compared to the target compound.
(S)-3-(1H-Indol-3-yl)-N-(pyridin-4-yl)-2-(3-(4-(trifluoromethyl)phenyl)propanamido)propanamide (3q)
- Structure : Incorporates a 4-(trifluoromethyl)phenyl group instead of 2-methoxyphenyl.
- Synthesis : Lower yield (17%) due to steric and electronic challenges from the CF₃ group .
- Key Differences : The CF₃ substituent enhances metabolic stability and lipophilicity but may reduce aqueous solubility. This contrasts with the target compound’s methoxy group, which balances hydrophobicity and polarity.
Compounds with Methoxyphenyl Substituents
N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
LDC000067 (3-[[6-(2-methoxyphenyl)-4-pyrimidinyl]amino]-benzenemethanesulfonamide)
- Structure : Shares the 2-methoxyphenyl group but replaces the propanamide core with a pyrimidine-sulfonamide scaffold .
- Key Differences: The sulfonamide group enhances acidity and hydrogen-bonding capacity, which may improve kinase inhibition (e.g., Cdc7/Cdk9 targets). The target compound’s cyano group, by contrast, offers steric compactness and dipole interactions.
Key Observations:
Synthetic Accessibility : The target compound’s synthesis (via acyl substitution and hydroxymethylation ) appears more straightforward than analogs requiring indole or CF₃-phenyl coupling (e.g., 3q’s 17% yield ).
Substituent Effects: Methoxy Groups: Enhance solubility and moderate steric effects compared to bulkier groups like indole or CF₃.
Molecular Weight : The target compound’s lower molecular weight (281.31 vs. >369 g/mol in others) may favor better pharmacokinetic profiles, including absorption and distribution.
Biological Activity
2-Cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide, a compound with the molecular formula and CAS number 483359-51-9, has garnered attention in scientific research due to its potential biological activities. This article outlines the biological activity of this compound, including its synthesis, mechanisms of action, and specific applications in medicinal chemistry.
The synthesis of this compound typically involves several steps, including:
- Formation of Intermediates : Initial nucleophilic substitution reactions to create intermediates.
- Introduction of the Cyano Group : Reaction with a cyanating agent.
- Final Product Formation : Combining the intermediate with methoxyphenyl and pyridine groups under controlled conditions.
The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.
2.1 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives demonstrate moderate to good activity against various bacterial strains, including:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, antifungal activities have been noted against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from moderate to high .
2.2 Anticancer Potential
The compound has also been investigated for its anticancer properties. Its mechanism of action appears to involve:
- Inhibition of Cell Proliferation : The compound can affect signaling pathways that regulate cell growth.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells.
Preliminary studies suggest that similar compounds exhibit cytotoxic effects on various cancer cell lines, indicating potential for further development as an anticancer agent .
The biological activity of this compound is believed to involve:
- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting or activating their functions.
- Receptor Modulation : It can alter receptor activities, influencing cellular signaling pathways.
- Cellular Process Alteration : Effects on cell proliferation and apoptosis are significant in its biological profile.
4. Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- A study focused on the synthesis of related compounds demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a structure-activity relationship that can guide future modifications for enhanced efficacy .
- Another investigation into its anticancer properties revealed that derivatives can induce apoptosis in glioma cells through multiple pathways, including inhibition of key survival signals .
5. Conclusion
The biological activity of this compound positions it as a promising candidate for further research in medicinal chemistry. Its antimicrobial and anticancer properties warrant deeper investigation into its mechanisms and potential therapeutic applications.
Future research should focus on optimizing its chemical structure to enhance efficacy and reduce toxicity while exploring its full range of biological activities across different disease models.
Q & A
Q. What are the established synthetic routes for 2-cyano-N-(2-methoxyphenyl)-3-(pyridin-4-yl)propanamide?
- Methodology : A typical synthesis involves sequential substitution, reduction, and condensation reactions. For example:
Substitution : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form an intermediate nitro compound.
Reduction : Use iron powder under acidic conditions to reduce the nitro group to an amine.
Condensation : React the amine intermediate with cyanoacetic acid using a condensing agent (e.g., DCC or EDC) to yield the target compound.
This method emphasizes mild conditions and scalability for research-grade synthesis .
Q. How is the compound structurally characterized in academic research?
- Methodology :
- NMR Spectroscopy : and NMR spectra provide detailed information on hydrogen and carbon environments. For instance, pyridinyl protons resonate at δ 8.5–7.5 ppm, while the methoxyphenyl group shows a singlet near δ 3.8 ppm .
- X-ray Crystallography : Use SHELXL for refinement of crystallographic data. The software resolves bond lengths, angles, and torsion angles, critical for confirming the cyano and propanamide moieties .
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.
- Waste Disposal : Segregate chemical waste and collaborate with certified disposal services for incineration or neutralization .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodology :
- Reaction Optimization : Vary solvents (e.g., DMF vs. THF), temperatures (25–80°C), and catalysts (e.g., DMAP). For example, using 3-(4-methoxyphenyl)propanoic acid as a substituent improved yields to 34% in analogous compounds .
- Kinetic Analysis : Monitor reaction progress via TLC or HPLC to identify bottlenecks (e.g., slow condensation steps).
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like JAK3. The pyridinyl and methoxyphenyl groups may form hydrogen bonds with active-site residues.
- MD Simulations : Run GROMACS simulations to assess stability of ligand-protein complexes over 100 ns, analyzing RMSD and binding free energy .
Q. How do structural modifications influence inhibitory activity against JAK3?
- Methodology :
- SAR Studies : Synthesize analogs with varied substituents (e.g., chloro, trifluoromethyl) on the phenyl ring. Compare IC values using enzymatic assays. For instance, chloro-substituted analogs showed enhanced JAK3 inhibition (IC = 27 nM) due to hydrophobic interactions .
- Crystallographic Analysis : Co-crystallize the compound with JAK3 to map binding interactions, leveraging SHELX for structure refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
